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Compound of Interest

Compound Name: 4-(Boc-aminomethyl)azepane

Cat. No.: B1407249 Get Quote

In the landscape of medicinal chemistry, the exploration of novel three-dimensional chemical

space is paramount for the discovery of next-generation therapeutics. While five- and six-

membered nitrogenous heterocycles like pyrrolidines and piperidines are ubiquitous in drug

design, the seven-membered azepane ring has emerged as a structurally significant and

comparatively underexplored scaffold.[1][2] The inherent conformational flexibility of the

azepane ring allows it to present substituents in diverse spatial arrangements, which can be

critical for optimizing interactions with biological targets.[3]

This guide focuses on 4-(Boc-aminomethyl)azepane, also known by its IUPAC name, tert-

butyl (azepan-4-ylmethyl)carbamate. This molecule is a key bifunctional building block,

strategically designed for facile incorporation into more complex molecular architectures. The

tert-butoxycarbonyl (Boc) group serves as an acid-labile protecting group for the exocyclic

primary amine, while the azepane ring's secondary amine provides another point for chemical

modification. This dual functionality makes it an invaluable intermediate in the synthesis of

pharmacologically active agents, particularly in the development of kinase inhibitors and other

targeted therapies.[4][5] The azepane core itself is present in numerous FDA-approved drugs,

highlighting its therapeutic relevance and proven value in creating effective medicines.[3][4][6]

[7]

Physicochemical and Structural Properties
Understanding the fundamental properties of 4-(Boc-aminomethyl)azepane is the first step in

its effective application. These properties dictate its solubility, stability, and reactivity in various
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experimental conditions.

Core Chemical Data
The essential identifiers and properties of the compound are summarized below for quick

reference.

Property Value Source

IUPAC Name

tert-butyl 4-

(aminomethyl)azepane-1-

carboxylate

[8]

CAS Number 1369353-14-9 [8]

Molecular Formula C₁₂H₂₄N₂O₂ [8]

Molecular Weight 228.34 g/mol [8]

SMILES
CC(C)

(C)OC(=O)N1CCCC(CN)CC1
[8]

Appearance
Typically a solid at room

temperature
[9]

Structural Representation
The chemical structure of 4-(Boc-aminomethyl)azepane is visualized below. The diagram

highlights the seven-membered azepane ring, the Boc-protected aminomethyl substituent at

the 4-position, and the unprotected secondary amine within the ring, which is often protected

with an orthogonal group in multi-step syntheses.

Caption: 2D structure of 4-(Boc-aminomethyl)azepane.

Synthesis and Manufacturing Considerations
The synthesis of functionalized azepanes can be challenging, but various strategies have been

developed. A common and effective approach involves the dearomative ring expansion of

nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepane
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system.[1][2] This modern photochemical method allows for the creation of complex azepanes

from simple starting materials.[2]

A more classical, conceptual pathway to a molecule like 4-(Boc-aminomethyl)azepane would

typically involve the reduction of a nitrile or a related functional group attached to a pre-formed

azepane core.

Representative Synthesis Workflow
The following workflow illustrates a generalized, multi-step synthesis. The causality behind this

approach is rooted in the principles of protecting group chemistry and functional group

interconversion.

Protection of Azepane Nitrogen: The secondary amine of a 4-substituted azepane precursor

(e.g., 4-cyanoazepane) is first protected, often with a group orthogonal to Boc, such as a

benzyl (Bn) or carbobenzyloxy (Cbz) group. This prevents the ring nitrogen from interfering in

subsequent steps.

Functional Group Reduction: The cyano group at the 4-position is reduced to a primary

amine. This is a critical transformation, typically achieved using strong reducing agents like

Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

Boc Protection: The newly formed primary amine is then selectively protected with the Boc

group using Di-tert-butyl dicarbonate (Boc₂O). This step yields the desired bifunctional

intermediate where the exocyclic amine is protected, and the ring amine remains protected

by the initial group.

Final Deprotection (Optional): If the final desired product requires a free secondary amine on

the azepane ring, the initial protecting group (e.g., Bn) is removed. For instance, a benzyl

group is readily cleaved by hydrogenolysis.

4-Cyanoazepane Precursor Protect Ring Nitrogen
(e.g., Benzylation) N-Protected-4-cyanoazepane Reduce Nitrile

(e.g., LiAlH₄) N-Protected-4-(aminomethyl)azepane Protect Primary Amine
(Boc₂O)

Final Product:
4-(Boc-aminomethyl)azepane

(with N-ring protection)

Click to download full resolution via product page
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Caption: Generalized synthetic workflow for 4-(Boc-aminomethyl)azepane.

Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 4-(Boc-
aminomethyl)azepane. The following protocols are standard for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher field spectrometer.

Expected Signals:

~1.4 ppm: A sharp singlet, integrating to 9H, corresponding to the magnetically

equivalent protons of the tert-butyl group on the Boc protector.[10]

~1.5-1.9 ppm: A series of broad, overlapping multiplets corresponding to the protons on

the azepane ring (CH₂ groups).

~2.8-3.2 ppm: Multiplets associated with the protons of the aminomethyl group (-CH₂-

NHBoc) and the azepane ring protons adjacent to the ring nitrogen.

~4.8-5.2 ppm: A broad signal (triplet or broad singlet) for the N-H proton of the

carbamate, which may exchange with residual water in the solvent.

¹³C NMR Spectroscopy Protocol:

Use the same sample prepared for ¹H NMR.

Acquire a proton-decoupled ¹³C spectrum.
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Expected Signals:

~28.5 ppm: A strong signal for the three equivalent methyl carbons of the Boc group.

~25-50 ppm: Multiple signals corresponding to the different carbon atoms of the

azepane ring and the aminomethyl group.

~79.0 ppm: The quaternary carbon of the Boc group (C(CH₃)₃).

~156.0 ppm: The carbonyl carbon of the Boc carbamate group.

Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern.

Protocol (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

Infuse the solution directly into the ESI source.

Acquire the spectrum in positive ion mode.

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z

229.3. A sodium adduct [M+Na]⁺ at m/z 251.3 may also be visible. A characteristic

fragment is the loss of the Boc group or tert-butyl group.

Reactivity and Applications in Medicinal Chemistry
The utility of 4-(Boc-aminomethyl)azepane lies in its predictable reactivity, which allows it to

serve as a versatile scaffold.

Key Chemical Transformations
The primary reaction pathways involve the manipulation of its two nitrogen centers. The Boc

group is designed for easy removal under acidic conditions (e.g., trifluoroacetic acid in

dichloromethane), liberating the primary amine for subsequent reactions without affecting other

acid-stable parts of the molecule.
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Amide Bond Formation: Once deprotected, the primary amine is a potent nucleophile, readily

participating in amide coupling reactions with carboxylic acids using standard coupling

reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction in drug synthesis.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form

an intermediate imine, which is then reduced in situ to form a secondary amine.

Alkylation/Arylation: The azepane ring nitrogen (if unprotected) can undergo N-alkylation or

N-arylation (e.g., Buchwald-Hartwig amination) to introduce further diversity.

4-(Boc-aminomethyl)azepane

Acidic Deprotection
(e.g., TFA)

4-(Aminomethyl)azepane
(Primary Amine Exposed)

Amide Coupling
(R-COOH, HATU)

N-(Azepan-4-ylmethyl)amide Derivative

Click to download full resolution via product page

Caption: Key reactivity pathway: Boc deprotection and amide coupling.

Role in Drug Discovery
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The azepane motif is increasingly recognized for its ability to confer desirable pharmacological

properties.[4][11]

Scaffold for Kinase Inhibitors: Many kinase inhibitors require specific vectoral orientations of

substituents to fit into the ATP-binding pocket. The flexible seven-membered ring of azepane

can provide an optimal geometry for these interactions, which may not be achievable with

smaller rings. The balanol family of natural products, which are potent protein kinase

inhibitors, famously features an azepane core.[3][5]

Improving Physicochemical Properties: Incorporating the azepane moiety can improve a

compound's solubility and metabolic stability compared to more rigid or lipophilic scaffolds.

Exploring 3D Chemical Space: As drug discovery moves away from flat, aromatic molecules,

scaffolds like 4-(Boc-aminomethyl)azepane provide a robust entry point into more complex,

sp³-rich structures that can lead to improved selectivity and novelty.[1]

Safety and Handling
As a laboratory chemical, 4-(Boc-aminomethyl)azepane requires careful handling to minimize

exposure and ensure safety.

General Handling: Use in a well-ventilated area or a chemical fume hood.[12] Avoid

generating dust. Wash hands thoroughly after handling.[13][14]

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA or

EN166 standards.

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab

coat or protective clothing to prevent skin contact.[13]

Respiratory Protection: If dust is generated or ventilation is inadequate, use a

NIOSH/MSHA or European Standard EN 149 approved respirator.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

Skin Contact: Wash off with soap and plenty of water.[12]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious

person. Seek medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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